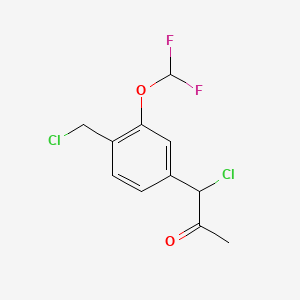![molecular formula C10H12Cl2O6S2 B14054367 [(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate](/img/structure/B14054367.png)
[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate is a chemical compound characterized by the presence of a dichlorophenyl group attached to an ethanediol backbone, which is further modified by dimethanesulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with ethylene glycol under controlled conditions to form the ethanediol derivative. The final step involves the sulfonation of the ethanediol derivative using methanesulfonyl chloride in the presence of a base to yield the dimethanesulfonate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can yield simpler alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethanesulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohol derivatives, and substituted ethanediol compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Mécanisme D'action
The mechanism of action of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of (S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate.
Dichloroaniline: Another dichlorinated aromatic compound with different functional groups.
Diclofenac: A dichlorophenyl derivative with anti-inflammatory properties .
Uniqueness
(S)-1-(2,4-Dichlorophenyl)-1,2-ethanediol dimethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C10H12Cl2O6S2 |
|---|---|
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate |
InChI |
InChI=1S/C10H12Cl2O6S2/c1-19(13,14)17-6-10(18-20(2,15)16)8-4-3-7(11)5-9(8)12/h3-5,10H,6H2,1-2H3/t10-/m1/s1 |
Clé InChI |
BEOWSEKJTJGQCR-SNVBAGLBSA-N |
SMILES isomérique |
CS(=O)(=O)OC[C@H](C1=C(C=C(C=C1)Cl)Cl)OS(=O)(=O)C |
SMILES canonique |
CS(=O)(=O)OCC(C1=C(C=C(C=C1)Cl)Cl)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


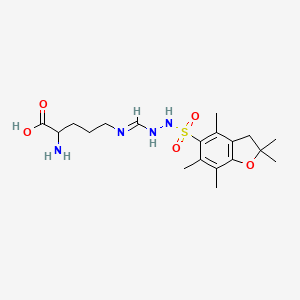
![Tert-butyl 4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate](/img/structure/B14054289.png)
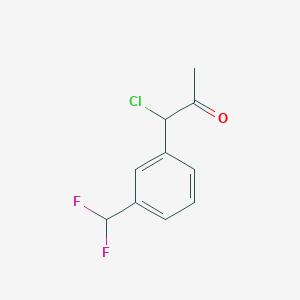
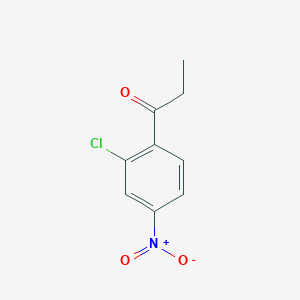
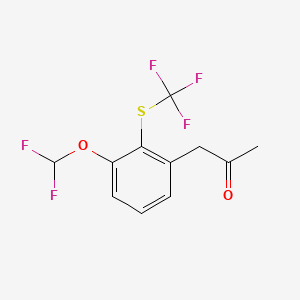
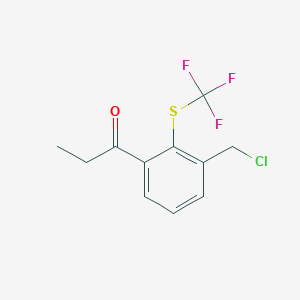

![[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14054316.png)

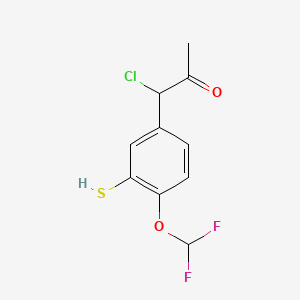
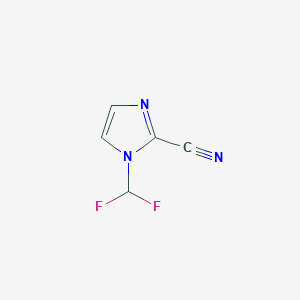
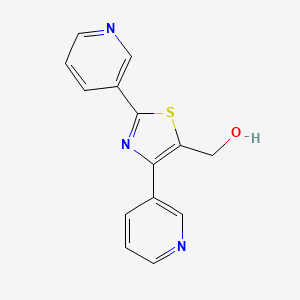
![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)
